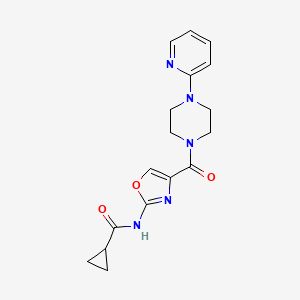

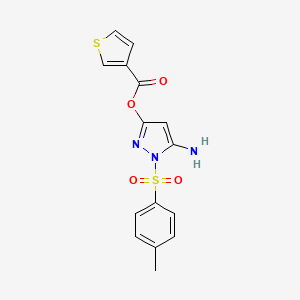

N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

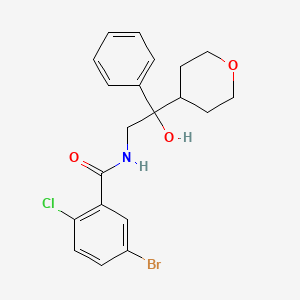

“N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s linked to a pyridine ring, another common feature in many drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a pyridine derivative .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and pyridine rings, as well as the oxazole ring and the cyclopropane ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carbonyl group could potentially undergo reactions such as nucleophilic addition .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the piperazine ring could potentially make the compound basic .

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV Inhibitors

Recent patents highlight the role of dipeptidyl peptidase IV (DPP IV) inhibitors, including compounds with piperazine structures similar to the chemical , in treating type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors remains intense, aiming for molecules that selectively inhibit GLP-1 and GIP degradation without affecting other substrates or interactions, signifying their importance in diabetes management and treatment innovation (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide derivatives, including those related to pyridine and indazole, demonstrate significant potential in organic synthesis, catalysis, and drug development. These compounds are pivotal in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and medicinal applications, illustrating their versatility and utility in advancing chemical and pharmaceutical sciences (Li et al., 2019).

Arylpiperazine Derivatives

Arylpiperazine derivatives have been clinically applied in treating depression, psychosis, or anxiety, showcasing the diverse therapeutic potential of compounds featuring piperazine rings. Their extensive metabolism and the variety of effects mediated through serotonin receptor interactions underscore the importance of structural modifications for developing novel therapeutic agents (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine as a core structure in anti-mycobacterial compounds demonstrates promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research indicates the critical role of piperazine derivatives in addressing global health challenges posed by tuberculosis, guiding the design and development of new anti-TB molecules (Girase et al., 2020).

Central Nervous System Acting Drugs

The exploration of functional chemical groups, including piperazine derivatives, for synthesizing compounds with potential CNS activity is a vital area of research. This work contributes to understanding the molecular basis of CNS disorders and the development of novel therapeutic agents with reduced adverse effects, highlighting the importance of heterocyclic compounds in medicinal chemistry (Saganuwan, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c23-15(12-4-5-12)20-17-19-13(11-25-17)16(24)22-9-7-21(8-10-22)14-3-1-2-6-18-14/h1-3,6,11-12H,4-5,7-10H2,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMOTRESMCRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815405.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2815412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)

![4-Chloro-3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2815426.png)